1-Methoxy-2-methylnaphthalene
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 1-Methoxy-2-methylnaphthalene has been explored through various spectroscopic methods, including X-ray diffraction. These studies reveal that the compound typically crystallizes in specific space groups, with characteristic cell parameters that help define its molecular geometry (Ashutosh Kumar Singh, 2013).
Chemical Reactions and Properties
1-Methoxy-2-methylnaphthalene undergoes regioselective lithiation, which can occur at different positions depending on the reagents used, such as n-BuLi/TMEDA or t-BuLi. This process is influenced by various factors including the presence of a n-BuLi/1 complex and isotope effects, which suggest kinetically and thermodynamically controlled mechanisms (J. Betz & W. Bauer, 2002).
Scientific Research Applications
Anodic Oxidation : The anodic methoxylation of a series of methylnaphthalenes, including 1-Methoxy-2-methylnaphthalene, was investigated by I. Barba and M. Tornero (1997). They found that the process led to a series of nuclear-addition products without forming chain methoxylated products (Barba & Tornero, 1997).
Catalytic Methylation : G. Yadav and Jeetendra Y. Salunke (2013) studied the catalytic methylation of 2-naphthol using dimethyl carbonate, finding that 2-Methoxynaphthalene is an important intermediate in the production of naproxen, a widely used drug. They also developed a kinetic model for the process, which follows zero-order kinetics (Yadav & Salunke, 2013).
Methylation Mechanisms : A 2010 study by Karan Bobuatong et al. examined the methylation of 2-methylnaphthalene with methanol over BEA zeolite, revealing the catalytic cycle and potential side reactions. This provided insights into the production of dimethyl ether via the self-activation of methanol (Bobuatong et al., 2010).
Biodegradation Studies : Cerniglia et al. (1984) researched the transformation of 1- and 2-methylnaphthalene by Cunninghamella elegans, finding that these compounds were primarily metabolized at the methyl group to form hydroxymethylnaphthalene and other compounds (Cerniglia et al., 1984).
Safety And Hazards
properties
IUPAC Name |
1-methoxy-2-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIFCLBPAVRDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-methylnaphthalene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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